N-[3-(Heptyloxy)phenyl]acetamide
Description
Properties
CAS No. |
55792-59-1 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(3-heptoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-7-11-18-15-10-8-9-14(12-15)16-13(2)17/h8-10,12H,3-7,11H2,1-2H3,(H,16,17) |
InChI Key |
BVQVDOOZOOAJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Heptyloxy)phenyl]acetamide typically involves the reaction of 3-(heptyloxy)aniline with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product through the formation of an amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory settings. This would include the use of reactors to mix the reactants and control the reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which N-[3-(Heptyloxy)phenyl]acetamide exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Positional Isomers and Alkoxy Chain Variations
- N-(4-(Heptyloxy)phenyl)acetamide (): The para-substituted isomer exhibits distinct electronic and steric effects compared to the meta configuration. In contrast, the meta substitution in the target compound disrupts conjugation, altering dipole moments and reactivity .
Alkoxy Chain Length Differences :
- N-[3-(Methoxyphenyl)]acetamide (e.g., compounds in ):
Methoxy (–OCH₃) groups are electron-donating but less lipophilic than heptyloxy. Shorter chains reduce membrane permeability but improve aqueous solubility. For instance, chalcone derivatives with methoxy substituents (e.g., 3a–3k in ) show enhanced crystallinity compared to heptyloxy analogs . - N-[3-(Hexyloxy)phenyl]acetamide :
Hexyloxy (–O–C₆H₁₃) chains () slightly reduce lipophilicity compared to heptyloxy, affecting partition coefficients (logP) and pharmacokinetics.
- N-[3-(Methoxyphenyl)]acetamide (e.g., compounds in ):
Substituent Electronic Effects
- Electron-Withdrawing Groups: N-(3-Nitrophenyl)acetamide (): The nitro (–NO₂) group decreases electron density on the phenyl ring, reducing nucleophilicity at the acetamide nitrogen. This contrasts with the electron-donating heptyloxy group, which enhances resonance stabilization of the amide bond . N-(3-Acetylphenyl)acetamide (): The acetyl (–COCH₃) group introduces electron-withdrawing effects, polarizing the phenyl ring and altering hydrogen-bonding capacity compared to heptyloxy .
- Heptyloxy, being a flexible chain, may allow better accommodation in hydrophobic pockets .
Heterocyclic and Fused-Ring Analogs
Tetrahydrocarbazole Derivatives ():
Compounds like N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide feature rigid fused-ring systems. These structures enhance planar stacking interactions but reduce conformational flexibility compared to the single phenyl ring in the target compound .Thiophene-Based Acetamides ():
Derivatives such as N-(3-acetyl-2-thienyl)-2-bromoacetamide incorporate sulfur-containing heterocycles, altering electronic properties and enabling metal coordination, which is absent in purely aromatic phenyl analogs .
Comparative Reactivity
- Hydrolysis :
Heptyloxy-substituted acetamides hydrolyze slower than nitro- or acetyl-substituted analogs due to reduced electrophilicity at the amide carbonyl . - Cross-Coupling Reactions :
The target compound’s heptyloxy chain may hinder Pd-catalyzed coupling (e.g., in ) compared to smaller alkoxy groups, affecting reaction yields .
Physicochemical and Spectral Properties
Physical Properties
| Compound | Melting Point (°C) | logP | Solubility (Water) |
|---|---|---|---|
| N-[3-(Heptyloxy)phenyl]acetamide | 85–87 (predicted) | ~3.8 | Low |
| N-(3-Nitrophenyl)acetamide | 142–144 | 1.2 | Moderate |
| N-(3-Methoxyphenyl)acetamide | 92–94 | 1.5 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
